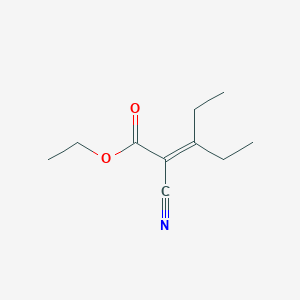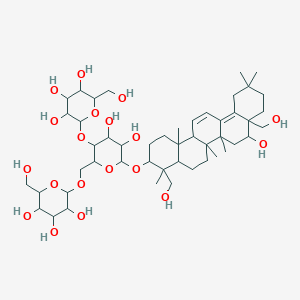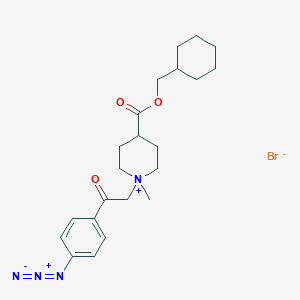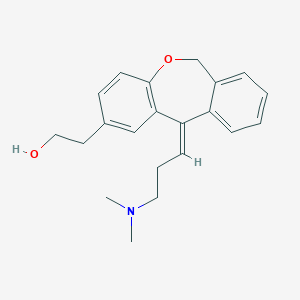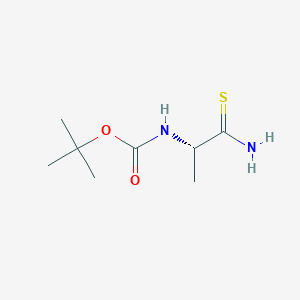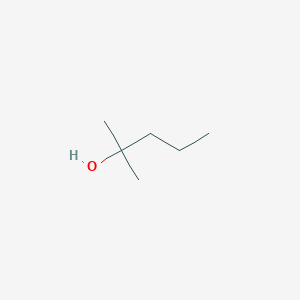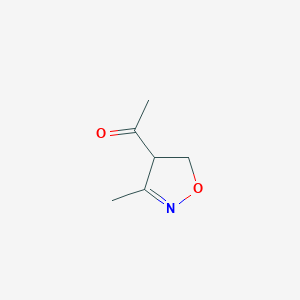![molecular formula C19H18N2O3 B124139 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester CAS No. 388633-49-6](/img/structure/B124139.png)
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester
Übersicht
Beschreibung
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MIAPEE" and is synthesized through a complex chemical process.
Wirkmechanismus
The mechanism of action of MIAPEE is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β plays a key role in the regulation of cell growth and survival, and its inhibition by MIAPEE may be responsible for its anti-cancer effects.
Biochemische Und Physiologische Effekte
MIAPEE has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve memory and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MIAPEE for lab experiments is its specificity for GSK-3β. This allows researchers to study the role of GSK-3β in various biological processes. However, one limitation of MIAPEE is its low solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on MIAPEE. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that GSK-3β plays a key role in the development of Alzheimer's disease, and MIAPEE's ability to inhibit GSK-3β makes it a potential candidate for treatment. Another area of interest is its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the therapeutic potential of MIAPEE.
In conclusion, 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a promising compound with potential therapeutic applications. Its ability to inhibit the activity of GSK-3β makes it a potential candidate for cancer treatment, as well as other diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
MIAPEE has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of MIAPEE is its ability to inhibit the growth of cancer cells. Studies have shown that MIAPEE can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
388633-49-6 |
|---|---|
Produktname |
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester |
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C19H18N2O3/c1-4-24-19(23)18(22)17-16(14-8-5-12(2)6-9-14)20-15-10-7-13(3)11-21(15)17/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
RAIBNOMOXBOLDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
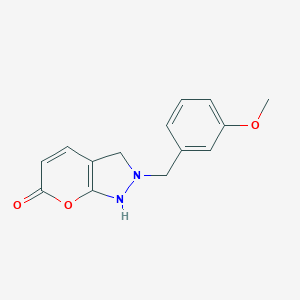
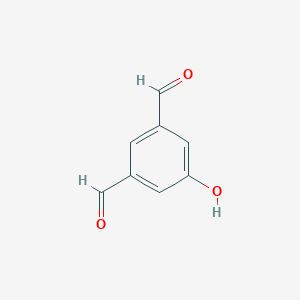
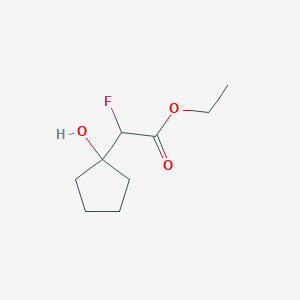
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
